molecular formula C23H32N2O6 B13052169 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate CAS No. 2089648-65-5

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

Cat. No.: B13052169
CAS No.: 2089648-65-5
M. Wt: 432.5 g/mol
InChI Key: XGQJQXLLJABKNX-UHFFFAOYSA-N
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Description

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzyl, tert-butyl, and ethyl groups, along with the diazaspiro structure, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

The synthesis of 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.

    Introduction of the benzyl group: This step typically involves a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic core.

    Addition of the tert-butyl group: This can be done through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Incorporation of the ethyl group: This step may involve an alkylation reaction using an ethyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate interactions with proteins or other biomolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate can be compared with other spirocyclic compounds, such as:

    1-Benzyl 1,4,7,10-tetraazacyclododecane: This compound has a similar spirocyclic structure but lacks the tert-butyl and ethyl groups, making it less versatile for certain chemical modifications.

    tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: This compound shares the spirocyclic core but has different substituents, leading to variations in reactivity and applications.

    Indole derivatives: While not spirocyclic, indole derivatives also possess unique structural features and diverse biological activities, making them useful for comparison in terms of chemical reactivity and applications.

Properties

CAS No.

2089648-65-5

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

1-O-benzyl 7-O-tert-butyl 3-O-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

InChI

InChI=1S/C23H32N2O6/c1-5-29-19(26)18-13-23(11-12-24(16-23)20(27)31-22(2,3)4)25(14-18)21(28)30-15-17-9-7-6-8-10-17/h6-10,18H,5,11-16H2,1-4H3

InChI Key

XGQJQXLLJABKNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCN(C2)C(=O)OC(C)(C)C)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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